Euphorbetin
Overview
Description
Euphorbetin is a naturally occurring polyphenolic compound found in the seeds of Euphorbia lathyris, commonly known as caper spurge. It is known for its significant antioxidant and antitumor activities. This compound has the chemical formula C18H10O8 and a molecular weight of 354.27 g/mol .
Mechanism of Action
Target of Action
Euphorbetin is a polyphenolic bioactive compound found in the seeds of Euphorbia lathyris It’s known that this compound exhibits anticoagulant activities , suggesting that it may interact with proteins involved in the coagulation cascade.
Mode of Action
It’s known that this compound exhibits anticoagulant activities Anticoagulants generally work by inhibiting the function of various proteins in the coagulation cascade, thereby preventing the formation of blood clots
Biochemical Pathways
Given its anticoagulant activity , it’s likely that this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot
Result of Action
This compound has been shown to exhibit antitumor activity against colon cancer cell lines (T84 and HCT-15) and glioblastoma multiforme cells . Its mechanism of action to induce cell death was mediated by the overexpression of caspases 9, 3, and 8, and by activation of autophagy . Additionally, a reduction in the migration capacity of colon cancer cells and a significant antiangiogenic effect on human umbilical vein endothelial cells were also demonstrated .
Biochemical Analysis
Biochemical Properties
Euphorbetin plays a significant role in biochemical reactions, particularly due to its anticoagulant activity. It interacts with several biomolecules, including enzymes and proteins involved in the coagulation cascade. This compound inhibits the activity of thrombin, a key enzyme in blood clot formation, by binding to its active site. This interaction prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . Additionally, this compound has been shown to interact with other proteins such as factor Xa, further contributing to its anticoagulant effects.
Cellular Effects
This compound influences various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, this compound modulates cell signaling pathways involved in inflammation and coagulation. It downregulates the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing inflammation and preventing platelet aggregation . In platelets, this compound inhibits activation and aggregation by interfering with signaling pathways that lead to the release of granules and the formation of platelet plugs . These effects highlight the potential of this compound in managing thrombotic disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of thrombin and factor Xa, inhibiting their enzymatic activities. This binding is facilitated by the structural similarity of this compound to the natural substrates of these enzymes . Additionally, this compound influences gene expression by modulating transcription factors involved in the regulation of coagulation and inflammation. It downregulates the expression of genes encoding pro-coagulant and pro-inflammatory proteins, thereby exerting its anticoagulant and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions such as high temperatures and light exposure . Long-term studies have shown that this compound maintains its anticoagulant activity for several months when stored properly. Degradation products may form over time, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits thrombin and factor Xa, reducing clot formation without significant adverse effects . At higher doses, this compound can cause excessive anticoagulation, leading to bleeding complications. Threshold effects have been observed, where a minimal effective dose is required to achieve anticoagulation, and doses above this threshold increase the risk of adverse effects . These findings underscore the importance of dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its anticoagulant activity. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound also interacts with cofactors such as vitamin K, which plays a crucial role in the coagulation cascade. By inhibiting vitamin K-dependent enzymes, this compound disrupts the synthesis of clotting factors, further contributing to its anticoagulant effects . These interactions highlight the complex metabolic pathways through which this compound exerts its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Euphorbetin can be synthesized through various methods, including the dimerization of phytophenols. One common synthetic route involves the radical-mediated coupling reaction of phytophenols in methanol, initiated by 2,2-diphenyl-1-picrylhydrazyl radical . This method allows for the formation of biphenolic structures, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the seeds of Euphorbia lathyris. The seeds are defatted, and the remaining flour is subjected to ethanolic extraction. The extract is then purified using chromatographic techniques to isolate this compound along with other polyphenolic compounds .
Chemical Reactions Analysis
Types of Reactions
Euphorbetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ethers and esters of this compound.
Scientific Research Applications
Euphorbetin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyphenolic dimerization reactions.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Demonstrated significant antitumor activity against colon cancer and glioblastoma cell lines. It induces cell death through the overexpression of caspases and activation of autophagy.
Industry: Potential use in the development of bioactive compounds for pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Euphorbetin is unique among polyphenolic compounds due to its specific dimeric structure. Similar compounds include:
Esculetin: Another polyphenolic compound with antioxidant properties.
Gaultherin: Known for its anti-inflammatory and analgesic effects.
Kaempferol-3-rutinoside: Exhibits antioxidant and anti-inflammatory activities.
This compound stands out due to its potent antitumor activity and its ability to induce apoptosis and autophagy in cancer cells .
Properties
IUPAC Name |
5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-9-5-11-7(1-3-13(21)25-11)15(17(9)23)16-8-2-4-14(22)26-12(8)6-10(20)18(16)24/h1-6,19-20,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAPGDLENWJYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Euphorbetin?
A1: this compound is a bicoumarin, a dimer of esculetin. [, ] Its molecular formula is C18H10O8 and its molecular weight is 354.28 g/mol. [, ] While specific spectroscopic data isn't detailed in the provided abstracts, typical characterization techniques for such compounds include 1H NMR, 13C NMR, and HRMS. []
Q2: What are the main metabolic pathways of this compound in Caco-2 cells?
A2: Research using LC/MS/MS analysis revealed that the primary metabolic pathway of this compound L1, a specific type of this compound, involves methylation followed by hydrolysis of the ester group. [] In contrast, other forms like this compound L2 and L8 primarily undergo ester hydrolysis as their main metabolic pathway. []
Q3: How is this compound synthesized?
A3: this compound can be synthesized through oxidative coupling of esculetin. [, ] One method involves using the complex dichlorobis(N,N-dimethylformamide)iron tetrachloroferrate(III) potassium hexacyanoferrate(III) in an aqueous solution. [] Another method uses manganese tris(acetylacetonate) in a pyridine/acetonitrile solution. []
Q4: What is the significance of phytophenol dimerization reactions, like the one forming this compound, in nature?
A4: Phytophenol dimerization reactions, often radical-mediated, are crucial in various biological processes, notably lignin biosynthesis. [] These reactions can be influenced by factors like the presence of specific radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl) or enzymes (e.g., horseradish peroxidase). [] Understanding the underlying rules governing these reactions, such as the "meta-excluded" and "C-C bonding domination" rules, is key to predicting and explaining product formation in complex biological systems. []
Q5: Are there any known analytical methods to identify and quantify this compound?
A5: Yes, LC/MS/MS is a sensitive and rapid technique used to identify and quantify this compound and its metabolites in biological samples, such as Caco-2 cells. [] This method enables researchers to track the metabolic fate of this compound and gain insights into its pharmacokinetic properties.
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